

Secbumeton: A Historical and Technical Review of Its Agricultural Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Secbumeton**

Cat. No.: **B1203251**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secbumeton, a methoxy-s-triazine herbicide, was first introduced in 1966 by Ciba-Geigy AG under the trade names Etazine and Sumitol.^[1] As a member of the triazine family of herbicides, it was developed for the control of a range of broadleaf and grassy weeds. This technical guide provides a comprehensive overview of the historical use and application of **Secbumeton** in agriculture, with a focus on its mode of action, and available information on its application. Due to its status as an older and now largely obsolete herbicide, specific quantitative data on application rates and detailed experimental protocols are scarce in publicly available literature. Therefore, this guide also draws upon information from closely related triazine herbicides to provide a broader context for its likely application and scientific investigation.

Chemical and Physical Properties

Property	Value
Common Name	Secbumeton
Trade Names	Etazine, Sumitol
Chemical Name	N2-ethyl-6-methoxy-N4-(1-methylpropyl)-1,3,5-triazine-2,4-diamine
CAS Registry No.	26259-45-0 [2] [3]
Molecular Formula	C10H19N5O [2]
Molecular Weight	225.29 g/mol
Chemical Class	Methoxy-s-triazine
Formulation	Typically supplied as a wettable powder
Chirality	Secbumeton is a chiral molecule, with the commercial product being a racemate. [1]

Mode of Action: Inhibition of Photosystem II

Secbumeton is classified under the Herbicide Resistance Action Committee (HRAC) Mode of Action group C1 and the Weed Science Society of America (WSSA) Group 5.[\[1\]](#) Herbicides in this class act by inhibiting photosynthesis at Photosystem II (PSII).

The specific mechanism involves the binding of **Secbumeton** to the D1 quinone-binding protein within the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from QA to QB. The blockage of electron flow leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the demise of the susceptible plant.

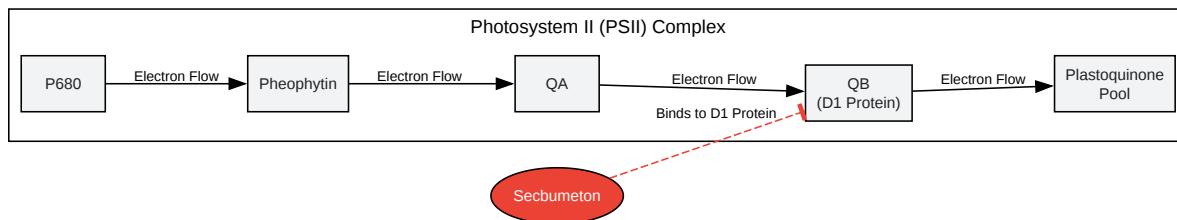


Figure 1: Simplified diagram of Secbumeton's mode of action, inhibiting electron transport in Photosystem II.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of **Secbumeton**'s mode of action.

Historical Use and Application in Agriculture

While specific data for **Secbumeton** is limited, its use patterns can be inferred from the broader application of triazine herbicides. Triazines were widely used for selective weed control in a variety of crops.

Likely Target Crops: Based on the use of other triazine herbicides, **Secbumeton** was likely used in crops such as:

- Corn
- Sugarcane
- Alfalfa
- Orchards and Vineyards (for residual weed control)

Target Weeds: Triazine herbicides are effective against a wide spectrum of annual broadleaf and some grass weeds.

Application Rates

No specific, verifiable application rates for **Secbumeton** have been found in readily available modern literature. However, by examining the application rates of a similar and widely used triazine herbicide, Atrazine, we can estimate a probable range for **Secbumeton**. These rates are provided for context and are not a direct representation of **Secbumeton**'s labeled rates.

Table of Atrazine Application Rates for General Context:

Crop	Application Rate (Active Ingredient)	Notes
Corn	1.12 to 2.24 kg/ha (1.0 to 2.0 lbs/acre)	Applied pre-plant, pre-emergence, or early post-emergence.
Sugarcane	2.24 to 4.48 kg/ha (2.0 to 4.0 lbs/acre)	Applied to the soil surface after planting or after harvest of the ratoon crop.
Non-crop land	4.48 to 8.97 kg/ha (4.0 to 8.0 lbs/acre)	For general weed control on industrial sites, fallow land, etc.

Experimental Protocols

Detailed experimental protocols specifically for **Secbumeton** are not available in the searched literature. However, the following outlines a general experimental workflow that would have been used to evaluate the efficacy and mode of action of a PSII-inhibiting herbicide like **Secbumeton**.

1. Herbicide Efficacy Trials (Greenhouse and Field):

- Objective: To determine the effective application rate of **Secbumeton** for controlling key weed species in a specific crop and to assess crop tolerance.
- Methodology:
 - Experimental Design: Randomized complete block design with multiple replications.

- Treatments: A range of **Secbumeton** application rates, a non-treated control, and a hand-weeded control.
- Application: Applied pre-emergence (to the soil surface after planting) or post-emergence (to emerged weeds and crop) using a calibrated sprayer.
- Data Collection:
 - Weed control efficacy (visual ratings and weed biomass) at set intervals after application.
 - Crop injury (visual ratings) at set intervals.
 - Crop yield at harvest.
- Statistical Analysis: Analysis of variance (ANOVA) and mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

2. Photosystem II Inhibition Assay (Laboratory):

- Objective: To confirm the mode of action of **Secbumeton** by measuring its effect on photosynthetic electron transport.
- Methodology:
 - Plant Material: Isolation of chloroplasts or thylakoid membranes from a susceptible plant species.
 - Treatment: Incubation of the isolated chloroplasts/thylakoids with a range of **Secbumeton** concentrations.
 - Measurement: Use of chlorophyll fluorescence to measure the efficiency of PSII. A rapid increase in fluorescence (Fv/Fm) upon exposure to light indicates a block in the electron transport chain.
 - Data Analysis: Determination of the concentration of **Secbumeton** required to inhibit electron transport by 50% (I50).

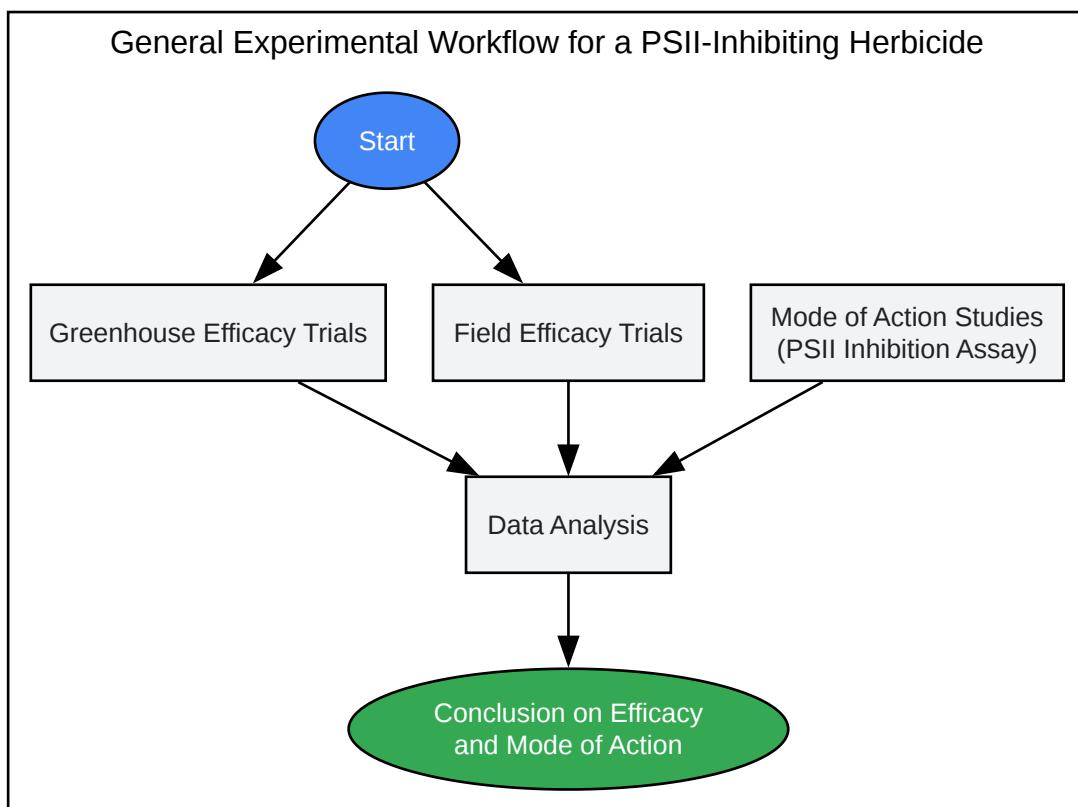


Figure 2: General experimental workflow for herbicide evaluation.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for herbicide evaluation.

Environmental Fate

Information on the environmental fate of **Secbumeton** is not extensively detailed in the available literature. As a triazine herbicide, its environmental behavior would be influenced by factors such as soil type, pH, organic matter content, and microbial activity. Triazine herbicides, in general, exhibit moderate persistence in soil and have the potential for leaching into groundwater, which has been a concern for this class of compounds.

Conclusion

Secbumeton was a mid-20th century herbicide that, like other triazines, played a role in the evolution of chemical weed control in agriculture. Its mode of action as a Photosystem II inhibitor is well-understood within the context of its chemical class. However, due to its age and

subsequent replacement by newer herbicides, specific quantitative data regarding its historical application rates and detailed experimental protocols are not readily accessible in modern digital archives. The information provided in this guide, including inferred application practices based on related compounds, serves as a historical and technical overview for research and scientific professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Secbumeton [sitem.herts.ac.uk]
- 2. bcppesticidecompendium.org [bcppesticidecompendium.org]
- 3. Secbumeton | C10H19N5O | CID 33443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Secbumeton: A Historical and Technical Review of Its Agricultural Use]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203251#historical-use-and-application-rates-of-secbumeton-in-agriculture>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com